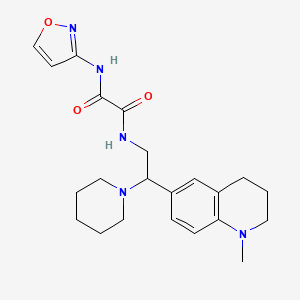

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule. Based on its name, it likely contains a benzoxazine ring, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, esters like it can generally be synthesized through esterification, a reaction between an alcohol and a carboxylic acid .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research has been focused on the synthesis and chemical reactivity of 1,3-benzoxazine derivatives, showcasing methods for generating these compounds. For example, a simple and selective synthesis of 1,3-benzoxazine-2,4-dione derivatives through the reaction of Schiff bases and triphosgene highlights the influence of substituents on the synthesis process (Al-Qahtani et al., 2012). Additionally, studies on the reactivity of benzoxazinones with resonance-stabilized phosphorus ylides have led to the formation of quinolines, benzazepines, indanone, and furan derivatives, providing insights into potential pathways for generating complex heterocyclic structures (Kamel & Abdou, 2007).

Antimicrobial and Antioxidant Properties

Investigations into the biological activities of 1,3-benzoxazine derivatives have identified compounds with significant antimicrobial and antioxidant properties. A study on the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides evaluated their antimicrobial activity against human pathogens and antioxidant capacity, indicating the potential of these compounds in pharmaceutical applications (Sarmiento-Sánchez et al., 2014).

Antitubercular Activity

The development of new antitubercular agents has also been a focus, with the synthesis of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones and their in vitro screening against mycobacterium strains. The structure-activity relationships established through this research offer a pathway for the development of targeted therapies against tuberculosis (Waisser et al., 2007).

Novel Synthetic Pathways

The exploration of novel synthetic pathways for creating 1,3-benzoxazine derivatives and their transformation into other valuable chemical structures has been a key area of research. For instance, the study of the interaction of methyl 2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate with substituted acetonitriles, leading to the formation of imidazo[1,2-a]quinoline derivatives, demonstrates the versatility and potential applications of these compounds in synthesizing complex molecules (Iminov et al., 2008).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 3-methylbutylamine with phthalic anhydride to form the intermediate 3-methylbutyl phthalimide, which is then cyclized to form the target compound.", "Starting Materials": ["3-methylbutylamine", "phthalic anhydride", "acetic anhydride", "sodium acetate", "toluene", "ethanol"], "Reaction": [ "Step 1: Dissolve 3-methylbutylamine (1.0 equiv) and phthalic anhydride (1.1 equiv) in toluene and heat the mixture to reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain 3-methylbutyl phthalimide.", "Step 3: Dissolve 3-methylbutyl phthalimide (1.0 equiv) in acetic anhydride and add sodium acetate (1.1 equiv). Heat the mixture to reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and pour into water. Filter the resulting solid and wash with water to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from ethanol to obtain the target compound, 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] } | |

Numéro CAS |

57384-50-6 |

Formule moléculaire |

C13H15NO3 |

Poids moléculaire |

233.267 |

Nom IUPAC |

1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |

Clé InChI |

OWSDIKSPNCPMCL-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2559686.png)

![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)